Product packaging for Ruxolitinib N-Methanol(Cat. No.:CAS No. 1236033-03-6)

Ruxolitinib N-Methanol

Cat. No.: B8818432
CAS No.: 1236033-03-6
M. Wt: 336.4 g/mol
InChI Key: HBWPBIVFCXQPCJ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ruxolitinib N-Methanol (CAS 1236033-03-6) is a significant impurity and a major metabolite of Ruxolitinib, a potent and selective Janus kinase (JAK) inhibitor . With a molecular formula of C18H20N6O and a molecular weight of 336.4 g/mol, this compound is a key subject in pharmacological research . As a metabolite, it is integral to studying the pharmacokinetic profile of Ruxolitinib. Research indicates that the major metabolites of Ruxolitinib are pharmacologically active, meaning this compound contributes to the overall biological activity of the parent drug . The primary route of elimination for Ruxolitinib metabolites is renal, making this compound relevant for studies on drug clearance and potential dose adjustments in specific patient populations . Ruxolitinib itself is a first-in-class JAK1/JAK2 inhibitor, and its mechanism involves targeting the JAK-STAT signaling pathway, which plays a central role in cytokine signaling and the regulation of immune responses . Investigating this compound provides researchers with valuable insights into the complete mechanism of action, metabolic pathways, and the optimization of JAK inhibitor-based therapies for conditions like myeloproliferative neoplasms and graft-versus-host disease . This product is intended for research purposes only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1236033-03-6

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-[4-[7-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile

InChI

InChI=1S/C18H20N6O/c19-7-5-16(13-3-1-2-4-13)24-10-14(9-22-24)17-15-6-8-23(12-25)18(15)21-11-20-17/h6,8-11,13,16,25H,1-5,12H2/t16-/m1/s1

InChI Key

HBWPBIVFCXQPCJ-MRXNPFEDSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CN(C4=NC=N3)CO

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CN(C4=NC=N3)CO

Origin of Product

United States

Synthetic Chemistry Approaches to Ruxolitinib N Methanol and Its Formation Pathways

Investigating the Formation of Ruxolitinib (B1666119) N-Methanol During Ruxolitinib Synthesis

The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical reactions where the formation of impurities can occur. Ruxolitinib N-Methanol has been identified as a process-related impurity, and its emergence is intrinsically linked to the reagents and conditions employed during the synthesis of the parent drug.

Mechanistic Postulation of Hydroxymethylation Reactions at the N-7 Position of the Pyrrolopyrimidine Core

The structure of Ruxolitinib features a pyrrolo[2,3-d]pyrimidine core, which is susceptible to various chemical modifications. The formation of this compound, chemically named (R)-3-cyclopentyl-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, involves a hydroxymethylation reaction at the N-7 position of this core.

Mechanistically, this is likely not a direct reaction with methanol (B129727). A more plausible pathway involves the presence of a formaldehyde (B43269) equivalent in the reaction mixture. Formaldehyde, a highly reactive electrophile, can be introduced as an impurity in various solvents and reagents. The lone pair of electrons on the nitrogen atom at the N-7 position of the pyrrolopyrimidine ring can act as a nucleophile, attacking the electrophilic carbon of formaldehyde. This results in the formation of a hydroxymethyl group at the N-7 position. While direct evidence for this specific reaction on Ruxolitinib is not extensively published, the formation of N-hydroxymethyl derivatives from drug substances due to formaldehyde impurities in common pharmaceutical excipients is a known phenomenon.

Influence of Specific Reaction Conditions and Reagents on this compound Formation

The conditions of the synthetic process play a pivotal role in the propensity for impurity formation. Several factors can influence the generation of this compound:

Presence of Formaldehyde or its Precursors: The primary driver for the formation of this impurity is the presence of formaldehyde. This can be introduced through certain reagents or as a degradation product of solvents or additives.

Solvent Choice: The use of methanol as a solvent or in a co-solvent system is common in the synthesis of Ruxolitinib. google.comnih.govchemicalbook.comnih.gov While methanol itself is not the direct hydroxymethylating agent, its degradation under certain conditions could potentially lead to the formation of formaldehyde.

Temperature and pH: The reactivity of formaldehyde and the nucleophilicity of the pyrrolopyrimidine nitrogen are influenced by temperature and pH. Elevated temperatures can accelerate the rate of this side reaction. The pH of the reaction medium can also affect the equilibrium and the reactivity of the involved species.

Protecting Groups: In some synthetic routes for Ruxolitinib, protecting groups are used for the pyrrolopyrimidine nitrogen. google.com The deprotection step, if not carried out under optimized conditions, could create an opportunity for side reactions, including N-hydroxymethylation if a source of formaldehyde is present.

Table 1: Potential Factors Influencing this compound Formation During Synthesis

FactorInfluence on Formation
Formaldehyde Impurity Acts as the electrophile for the hydroxymethylation of the N-7 position.
Methanol as Solvent Potential source of formaldehyde through degradation. google.comnih.govchemicalbook.comnih.gov
Elevated Temperature Can increase the rate of the impurity-forming reaction.
Non-optimal pH May enhance the reactivity of either the nucleophile or the electrophile.
Deprotection Steps Incomplete or poorly controlled deprotection can expose the reactive N-7 position. google.com

Elucidation of this compound as a Potential Degradation Product of Ruxolitinib

Beyond its formation as a synthetic impurity, this compound could also potentially arise from the degradation of the Ruxolitinib molecule under various stress conditions.

Photolytic Degradation Pathways Potentially Leading to this compound Formation

Ruxolitinib has been reported to be sensitive to light. researchgate.netsci-hub.se Photodegradation studies are crucial to understanding the stability of a drug. These studies often involve exposing the drug to light sources that mimic sunlight to identify potential degradants. While several photolytic degradation products of Ruxolitinib have been identified, primarily involving the opening of the pyrrole (B145914) ring through photo-oxidation, the direct formation of this compound as a major photolytic degradant is not extensively documented in publicly available literature. sci-hub.seresearchgate.net However, the complex nature of photochemical reactions means that minor degradation pathways could exist, and the potential for N-hydroxymethylation under specific photolytic conditions cannot be entirely ruled out, especially in the presence of photosensitizers and a source of single-carbon units.

Oxidative Stress-Induced Pathways for this compound Generation

Oxidative degradation is a common pathway for the decomposition of pharmaceutical compounds. For Ruxolitinib, particularly in liquid formulations, degradation is reported to be primarily due to oxidation, which is triggered by temperature and the presence of oxygen. google.com Forced degradation studies on Ruxolitinib have shown its susceptibility to oxidative conditions, often leading to the formation of various oxidized derivatives. researchgate.netrsc.orginnovareacademics.in

The generation of this compound through an oxidative pathway would likely be an indirect process. Oxidative stress could lead to the degradation of other components in a formulation, such as excipients or solvents, potentially generating reactive species like formaldehyde. This formaldehyde could then react with the Ruxolitinib molecule at the N-7 position, as described in the synthetic pathway. Therefore, while not a direct product of Ruxolitinib oxidation, its formation could be an indirect consequence of oxidative stress on the drug product as a whole.

Table 2: Ruxolitinib Degradation and Potential for N-Methanol Formation

Degradation PathwayFindingsRelevance to this compound
Photolytic Degradation Ruxolitinib is light-sensitive; major degradants involve photo-oxidation and pyrrole ring opening. researchgate.netsci-hub.seresearchgate.netDirect formation not prominently reported, but cannot be excluded as a minor pathway.
Oxidative Degradation A primary degradation route, especially in liquid formulations, accelerated by heat and oxygen. google.comIndirect formation is plausible via the oxidative degradation of excipients to formaldehyde, which then reacts with Ruxolitinib.

Controlled Synthesis of this compound for Research and Reference Standard Preparation

The identification and quantification of impurities in a drug substance are regulatory requirements. To do this accurately, pure samples of the impurities are needed as reference standards. This compound is available from various chemical suppliers as a reference standard, which indicates that methods for its controlled synthesis have been developed. veeprho.comsimsonpharma.com

The controlled synthesis would likely involve the direct reaction of a protected or unprotected Ruxolitinib precursor with a controlled amount of a hydroxymethylating agent, such as a formaldehyde solution or paraformaldehyde, under carefully optimized conditions to favor the formation of the N-7 substituted product. This would be followed by purification steps, such as chromatography, to isolate the this compound in high purity. The availability of this reference standard is crucial for analytical method development and validation, allowing for the accurate monitoring and control of this impurity in the final Ruxolitinib drug product.

Advanced Analytical Methodologies for Comprehensive Characterization and Quantification of Ruxolitinib N Methanol

High-Resolution Spectroscopic Techniques for Structural Elucidation of Ruxolitinib (B1666119) N-Methanol

High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of impurities like Ruxolitinib N-Methanol. These techniques provide detailed information on the connectivity of atoms, molecular mass, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D Experiments (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to confirm its structure and differentiate it from the parent drug, Ruxolitinib.

The key structural difference is the presence of a hydroxymethyl (-CH₂OH) group attached to the nitrogen at the 7-position of the pyrrolo[2,3-d]pyrimidine core. researchgate.net The ¹H NMR spectrum is expected to show characteristic signals for this moiety, likely a singlet for the methylene (B1212753) protons (-CH₂-) and a broad, exchangeable singlet for the hydroxyl proton (-OH). The signals for the rest of the molecule would be similar to those of Ruxolitinib, though with potential shifts due to the new substituent. nih.govnih.gov

Two-dimensional NMR experiments are crucial for confirming the exact location of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the methylene protons directly to their attached carbon atom, confirming the ¹³C chemical shift of the new -CH₂- group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range connectivity. It would show a correlation between the methylene protons of the hydroxymethyl group and the carbons of the pyrrolo[2,3-d]pyrimidine ring system, specifically C4 and C5a, providing definitive proof of its attachment at the N7 position. researchgate.netacs.org

COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings within the cyclopentyl and propanenitrile fragments of the molecule. researchgate.netbham.ac.uk

A detailed analysis of these spectra allows for the unambiguous assignment of every proton and carbon atom in the molecule, as shown in the hypothetical data tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~8.80 s 1H H-2 (pyrimidine)
~8.65 s 1H H-pyrazole
~8.40 s 1H H-pyrazole
~7.65 d 1H H-5 (pyrrolo)
~7.10 d 1H H-6 (pyrrolo)
~5.80 s 2H N-CH₂-OH
~5.40 t (br) 1H N-CH₂-OH
~4.55 m 1H CH (cyclopentyl)
~3.20 m 2H CH₂ (propanenitrile)
~2.40 m 1H CH (cyclopentyl)
~1.20-1.80 m 8H CH₂ (cyclopentyl)

Note: Predicted values based on Ruxolitinib spectra and standard chemical shift ranges. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, 'br' denotes broad.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Assignment
~152.0 C4 (pyrimidine)
~151.5 C2 (pyrimidine)
~150.0 C7a (pyrrolo)
~140.0 C-pyrazole
~131.0 C-pyrazole
~128.0 C5 (pyrrolo)
~120.0 CN (nitrile)
~118.0 C-pyrazole
~113.0 C4a (pyrrolo)
~101.0 C6 (pyrrolo)
~70.0 N-CH₂-OH
~62.5 CH (cyclopentyl)
~44.0 CH (cyclopentyl)
~29.0 CH₂ (cyclopentyl)
~25.0 CH₂ (cyclopentyl)
~22.5 CH₂ (propanenitrile)

Note: Predicted values based on Ruxolitinib spectra and standard chemical shift ranges.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. measurlabs.com Given its molecular formula of C₁₈H₂₀N₆O, the calculated monoisotopic mass is 336.1699 g/mol . nih.govpharmaffiliates.com HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the mass of the molecular ion with high precision (typically within 5 ppm), which serves to confirm the proposed formula. nih.govhilarispublisher.com

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through controlled fragmentation. The fragmentation pattern of this compound would be compared to that of Ruxolitinib to identify characteristic losses. A primary and highly diagnostic fragmentation pathway would be the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment ion with an m/z corresponding to the Ruxolitinib core. Other expected fragmentations would involve cleavages around the cyclopentyl ring and the propanenitrile side chain.

Table 3: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted) Formula of Fragment Description of Loss
337.1777 [C₁₈H₂₁N₆O]⁺ [M+H]⁺
306.1560 [C₁₇H₁₈N₆]⁺ Loss of CH₂O from [M]⁺
269.1350 [C₁₄H₁₅N₆]⁺ Loss of cyclopentyl group from [M+H]⁺
215.0934 [C₁₀H₉N₆]⁺ Further fragmentation of the core

Note: These are predicted fragmentation patterns. Actual fragmentation may vary based on ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups. nih.govzjut.edu.cn For this compound, the key diagnostic feature in its IR spectrum would be the presence of bands associated with the N-hydroxymethyl group. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration. A C-O stretching vibration would also be expected, likely in the 1000-1100 cm⁻¹ region.

Other significant peaks, common to both the impurity and the parent Ruxolitinib, would include:

C-H stretching vibrations from the alkyl and aromatic groups (2800-3100 cm⁻¹). acs.org

The characteristic C≡N (nitrile) stretching vibration around 2250 cm⁻¹. google.com

C=C and C=N stretching vibrations from the aromatic pyrimidine (B1678525) and pyrazole (B372694) rings in the 1500-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C≡N and aromatic ring vibrations, which often yield strong Raman signals. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization and Charge-Transfer Complex Studies of this compound

UV-Vis spectrophotometry measures the electronic transitions within a molecule and is primarily used to characterize its chromophoric system. The core chromophore of this compound is the 7H-pyrrolo[2,3-d]pyrimidin-4-yl-pyrazole system, which is identical to that of Ruxolitinib. Therefore, its UV-Vis absorption spectrum is expected to be very similar to that of the parent drug, which exhibits absorption maxima around 253 nm and 310 nm in methanol (B129727). nih.gov The addition of the N-hydroxymethyl group is a minor structural change to the auxochrome and is not expected to significantly alter the main absorption bands.

UV-Vis spectrophotometry is also a powerful tool for studying the formation of charge-transfer (CT) complexes. Ruxolitinib, being an electron-rich molecule, can act as an electron donor and form colored complexes with π-electron acceptors like chloranilic acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Studies on Ruxolitinib have shown that these reactions produce new, intense absorption bands in the visible region (e.g., 470 nm and 530 nm). nih.gov this compound would be expected to undergo similar CT complex formation, as the primary electron-donating sites on the heterocyclic core remain accessible. This property can be exploited for developing specific colorimetric or spectrophotometric analytical methods.

Chromatographic Separation Techniques for Purity Profiling and Quantitative Analysis of this compound

Chromatographic techniques, particularly HPLC, are the cornerstone for separating impurities from the active pharmaceutical ingredient (API) and for their precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

Developing a robust, stability-indicating HPLC method is essential for monitoring and controlling the levels of this compound. Since this impurity is more polar than Ruxolitinib due to the added hydroxyl group, it will typically have a shorter retention time in a reversed-phase HPLC system.

Method development would focus on optimizing separation from Ruxolitinib and other potential impurities. Numerous validated HPLC methods for Ruxolitinib exist, providing a solid foundation. phmethods.netinnovareacademics.inresearchgate.net A typical method would utilize a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.cominnovareacademics.in A gradient elution is often preferred to ensure good resolution of all related substances.

Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines. mdpi.com The validation process would establish:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including the API, other impurities, and degradation products.

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of this compound over a specified range.

Accuracy: The closeness of test results to the true value, typically assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Table 4: Representative HPLC Method Parameters and Validation Summary

Parameter Typical Value / Range
Chromatographic Conditions
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile / Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 258 nm innovareacademics.inresearchgate.net
Column Temperature 25-35 °C researchgate.net
Validation Parameters
Linearity Range e.g., LOQ to 200% of specification limit
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
LOQ e.g., ~0.3 µg/mL phmethods.net

Note: Validation parameters are based on typical requirements for impurity methods as seen in Ruxolitinib assays.

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) stands as a powerful technique for the analysis of pharmaceutical compounds and their impurities, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The optimization of a UHPLC method for this compound involves a systematic approach to selecting and refining chromatographic parameters to ensure a robust and efficient separation from the parent drug and other related substances.

Method development for Ruxolitinib has established a foundation for the analysis of its impurities. Chromatographic separation is commonly achieved on reversed-phase columns, such as C8 and C18, which are selected for their robust resolution and chemical stability. nih.govresearchgate.net The mobile phase composition is a critical factor, typically involving a mixture of an aqueous component (often buffered or containing an acid like formic or phosphoric acid) and organic solvents such as acetonitrile and methanol. researchgate.netresearchgate.net

For instance, one UPLC method for Ruxolitinib utilized a C8 column with a mobile phase composed of a pH 6.2 buffer (adjusted with glacial acetic acid), methanol, and acetonitrile in a 40:30:30 ratio. researchgate.netinnovareacademics.ininnovareacademics.in This composition, delivered at a flow rate of 1.0 mL/min, proved effective for separation. researchgate.netinnovareacademics.in Another approach for Ruxolitinib employed a C18 column with a mobile phase of acetonitrile, methanol, and 1% orthophosphoric acid (70:25:5 v/v), which significantly reduced the analysis time, yielding a retention time of 2.574 minutes for the active pharmaceutical ingredient (API). researchgate.net

The primary goal of optimization for this compound is to achieve baseline resolution between it and Ruxolitinib. This is accomplished by methodically adjusting parameters such as mobile phase gradient, pH, flow rate, and column temperature. The use of sub-2 µm particle columns, characteristic of UHPLC, allows for higher flow rates without sacrificing resolution, thereby shortening run times and increasing sample throughput, which is highly beneficial in a quality control environment. innovareacademics.in

Table 1: Exemplary UHPLC/HPLC Parameters for Ruxolitinib Analysis Applicable to this compound

Parameter Condition 1 Condition 2 Condition 3
Column C8 (250x4.6mm, 5µm) researchgate.netinnovareacademics.in Symmetry ODS RP C18 (250x4.6mm, 5µm) researchgate.net CORTECS C18 (4.6x50mm, 2.7µm) chsjournal.org
Mobile Phase Buffer (pH 6.2):Methanol:Acetonitrile (40:30:30) researchgate.netinnovareacademics.in Acetonitrile:Methanol:1% Ortho Phosphoric Acid (70:25:5) researchgate.net Gradient of 10 mM Ammonium Formate and Acetonitrile chsjournal.org
Flow Rate 1.0 mL/min researchgate.netinnovareacademics.in 1.0 mL/min researchgate.net 0.5 mL/min chsjournal.org
Detection (UV) 254 nm researchgate.netinnovareacademics.in 258 nm researchgate.net N/A (MS Detection) chsjournal.org

| Column Temp. | Ambient | Ambient | 40 °C chsjournal.org |

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective Detection and Quantification of this compound

For highly selective and sensitive quantification of this compound, especially at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This hyphenated technique combines the superior separation capabilities of liquid chromatography with the definitive identification and quantification power of mass spectrometry.

LC-MS/MS methods developed for Ruxolitinib in biological matrices like human plasma demonstrate the technique's utility. nih.govrsc.org Sample preparation often involves a straightforward protein precipitation step using methanol, which is both efficient and compatible with subsequent analysis. nih.govrsc.org Chromatographic separation is typically performed on a C18 column using a gradient elution with a mobile phase system such as 0.1% formic acid in water and 0.1% formic acid in methanol. nih.gov

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, which is well-suited for nitrogen-containing compounds like Ruxolitinib and its derivatives. rsc.org Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional specificity, minimizing interference from matrix components. For Ruxolitinib, the precursor-to-product ion transition of m/z 307.1 → 186.0 is commonly used for quantification. rsc.org

Given that the molecular weight of this compound is 336.4 g/mol , a method for its quantification would target its protonated molecule [M+H]⁺ at approximately m/z 337.4 as the precursor ion. synzeal.com The specific product ion would be determined through infusion experiments and fragmentation pattern analysis. The development of such a method would allow for extremely low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range, ensuring precise measurement of this impurity. chsjournal.org

Table 2: Typical LC-MS/MS Method Parameters for Quantification

Parameter Setting Rationale
Sample Preparation Protein Precipitation with Methanol nih.govrsc.org Simple, effective for removing proteins from biological matrices.
LC Column C18 (e.g., Hypersil GOLD, 50mm x 2.1mm, 3.0µm) nih.gov Provides excellent retention and separation for Ruxolitinib and related compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol nih.gov Volatile buffer and solvent system ideal for MS compatibility and good chromatography.
Ionization Mode Positive Electrospray Ionization (ESI+) rsc.org Efficiently ionizes the target analytes.
Detection Mode Multiple Reaction Monitoring (MRM) Offers high selectivity and sensitivity by monitoring specific ion transitions.

| Monitored Ions | Ruxolitinib: m/z 307.1 → 186.0 rsc.orgThis compound (Predicted): m/z 337.4 → Target Product Ion | Specific transitions for unambiguous detection and quantification. |

Chiral Chromatographic Analysis for Enantiomeric Purity Assessment of this compound

Chirality is a critical attribute in pharmacology, as enantiomers of a drug can exhibit different physiological activities. mdpi.com Ruxolitinib possesses a single stereogenic center, with the (R)-enantiomer being the pharmacologically active form. nih.gov The this compound impurity, as a derivative, preserves this chiral center, making its enantiomeric purity a critical quality attribute. synzeal.com Therefore, chiral chromatographic analysis is highly relevant to confirm the stereochemical identity of the impurity and ensure that no racemization has occurred.

The separation of enantiomers requires a chiral environment, which is typically provided by a Chiral Stationary Phase (CSP) in HPLC. rsc.org Research on Ruxolitinib has demonstrated the successful use of chiral HPLC to assess its enantiomeric purity. nih.gov In one study, Pirkle-type Whelk-O1 CSPs were effectively used under reversed-phase conditions to separate the enantiomers of Ruxolitinib. mdpi.com This type of CSP operates on a donor-acceptor mechanism and is particularly effective for compounds containing aromatic moieties. mdpi.com

The development of a chiral method for this compound would involve screening various CSPs, such as polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases, under different mobile phase conditions (normal-phase, reversed-phase, or polar organic). mdpi.comcsfarmacie.cz The goal is to achieve a baseline separation (Resolution > 1.5) between the (R)- and potential (S)-enantiomers of this compound. An "inverted chirality columns approach," where enantiomeric CSPs are used, can provide definitive confirmation of the elution order and peak identity. mdpi.com Such an analysis is essential to fully characterize the impurity profile and ensure that the stereochemical integrity of the chiral center is maintained.

Table 3: Approaches for Chiral Chromatographic Analysis

Parameter Description
Stationary Phase Chiral Stationary Phases (CSPs) are required. Examples include:- Pirkle-type (e.g., Whelk-O1): Effective for aromatic compounds. mdpi.com- Polysaccharide-based (e.g., cellulose/amylose derivatives): Broad applicability for a wide range of chiral molecules. rsc.org- Cyclodextrin-based: Forms inclusion complexes to achieve separation. gcms.cz
Mobile Phase The choice depends on the CSP. Can be:- Normal-Phase: (e.g., Hexane/Ethanol) csfarmacie.cz- Reversed-Phase: (e.g., Water/Acetonitrile) mdpi.com- Polar Organic Mode: (e.g., Acetonitrile/Methanol) csfarmacie.cz
Objective To separate and quantify the (R)- and (S)-enantiomers of this compound.

| Key Metric | Enantiomeric Excess (e.e.) or Enantiomeric Purity. |

Computational and Theoretical Investigations into Ruxolitinib N Methanol S Molecular Properties and Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Stability of Ruxolitinib (B1666119) N-Methanol

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure, reactivity, and stability of molecules like Ruxolitinib N-Methanol. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Key parameters that would be investigated include:

Electron Distribution and Electrostatic Potential: DFT calculations can map the electron density surface and electrostatic potential, identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is critical for predicting how this compound might interact with biological targets or metabolizing enzymes. The introduction of the polar hydroxyl group in this compound would significantly alter the electrostatic potential compared to Ruxolitinib.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Chemical Reactivity Descriptors: Based on the orbital energies, various reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Hypothetical DFT-Calculated Properties of this compound
PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates the energy of the most easily removable electron, related to its susceptibility to oxidation.
LUMO Energy-1.5 eVIndicates the energy of the lowest energy orbital for accepting an electron, related to its susceptibility to reduction.
HOMO-LUMO Gap4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DA higher dipole moment compared to the parent drug would suggest increased polarity and potentially different solubility and membrane permeability.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and its interactions with the surrounding solvent, typically water, which mimics physiological conditions.

Key insights from MD simulations would include:

Conformational Flexibility: MD simulations can explore the different spatial arrangements (conformations) that this compound can adopt. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to its target.

Solvent Interactions: The simulations would reveal how the N-methanol group interacts with water molecules through hydrogen bonding. This information is crucial for understanding the solubility and pharmacokinetic properties of the metabolite. The hydrogen bonding capacity of the hydroxyl group would likely lead to a different solvation shell compared to the N-methyl group of Ruxolitinib.

Stability of Conformations: By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations of this compound in a solution.

Illustrative MD Simulation Parameters for this compound
ParameterDescriptionExpected Outcome
Root Mean Square Deviation (RMSD)Measures the average deviation of the molecule's backbone atoms from a reference structure over time.A stable RMSD value would indicate that the simulation has reached equilibrium and the molecule is conformationally stable.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average positions.Higher RMSF values for the N-methanol group would indicate its flexibility.
Radial Distribution Function (RDF)Describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute.The RDF for water around the hydroxyl group would show a high peak at a short distance, indicating strong hydrogen bonding.

Recent studies have utilized MD simulations to analyze the dynamics of the JAK2 JH1 domain when bound to Ruxolitinib, highlighting how the ligand induces a less flexible state, similar to the inactive form of the protein. nih.govmdpi.com Such an approach could be extended to this compound to understand how its binding might alter the dynamic behavior of the JAK2 domain.

In Silico Prediction of Potential Metabolic Transformations and Degradation Products of this compound

In silico metabolic prediction tools are computational models that can forecast the metabolic fate of a compound in the body. These tools use databases of known metabolic reactions and algorithms that identify susceptible sites for metabolism on a given molecule. Ruxolitinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. patsnap.comnih.govnih.gov

For this compound, in silico predictions would focus on:

Identifying further metabolic sites: The existing hydroxyl group of this compound could be a site for further oxidation to an aldehyde and then a carboxylic acid. Other parts of the molecule may also be susceptible to further hydroxylation or other phase I and phase II metabolic reactions.

Predicting subsequent metabolites: Based on the identified metabolic sites, these tools can predict the structures of potential downstream metabolites. This information is valuable for guiding experimental metabolite identification studies.

Ranking of metabolic likelihood: Some advanced tools can rank the likelihood of different metabolic reactions occurring, providing a prioritized list of potential metabolites to search for in experimental samples.

Predicted Metabolic Pathways for this compound
Metabolic ReactionEnzyme FamilyPotential Product
Oxidation of primary alcoholAlcohol Dehydrogenase (ADH) / Aldehyde Dehydrogenase (ALDH)Ruxolitinib N-aldehyde, Ruxolitinib N-carboxylic acid
Aromatic hydroxylationCytochrome P450 (CYP)Hydroxylated this compound
GlucuronidationUridine 5'-diphospho-glucuronosyltransferase (UGT)This compound glucuronide

Computational Studies on Structure-Activity Relationships (SAR) Comparing this compound with Ruxolitinib and Other Related Analogs

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov Computational SAR studies for this compound would involve comparing its predicted binding affinity and interactions with its biological target, the JAK1/2 kinases, to that of Ruxolitinib and other known metabolites or analogs. ull.es

The typical workflow for a computational SAR study includes:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. This compound would be docked into the ATP-binding site of JAK1 and JAK2. mdpi.com The docking score provides an estimate of the binding affinity.

Binding Interaction Analysis: After docking, the specific interactions between the ligand and the protein's amino acid residues are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. The presence of the hydroxyl group in this compound could lead to the formation of new hydrogen bonds within the binding site, potentially altering its affinity and selectivity.

Comparative Analysis: The docking scores and binding interactions of this compound would be systematically compared with those of Ruxolitinib and other relevant compounds. This comparison helps to rationalize any observed differences in biological activity. It is known that the metabolites of Ruxolitinib generally have reduced pharmacological activity compared to the parent compound. patsnap.comdrugbank.com

Illustrative Comparative Docking Analysis
CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions with JAK2
Ruxolitinib-9.5Glu930, Leu932
This compound-8.8Glu930, Leu932, Tyr931
Other Analog-9.1Leu932, Arg980

Preclinical in Vitro Biological and Biochemical Research on Ruxolitinib N Methanol

Investigation of Ruxolitinib (B1666119) N-Methanol's Interaction with Janus Kinase (JAK) Family Proteins

No publicly available research details the direct interaction of Ruxolitinib N-Methanol with the JAK family of proteins (JAK1, JAK2, JAK3, and TYK2).

In Vitro Kinase Inhibition Assays (JAK1, JAK2, JAK3, TYK2) for this compound

There are no published in vitro kinase inhibition assays that report the 50% inhibitory concentration (IC₅₀) values for this compound against JAK1, JAK2, JAK3, or TYK2. Consequently, a data table of its specific inhibitory activity cannot be generated. While studies on the parent drug, ruxolitinib, extensively characterize its potent inhibition of JAK1 and JAK2, this information cannot be attributed to this compound without specific experimental validation. nih.goveuropa.eu

Cellular Signaling Pathway Modulation by this compound in Relevant Cell Lines

There is a lack of published data on how this compound modulates intracellular signaling pathways in any cell line.

Analysis of STAT Phosphorylation in Response to Cytokine Stimulation in the Presence of this compound

No experimental results are available that analyze the effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins (such as STAT1, STAT3, or STAT5) in response to cytokine stimulation. Studies on ruxolitinib frequently use the inhibition of STAT phosphorylation as a key pharmacodynamic marker, but these findings are specific to the parent drug. rsc.org

Exploration of Other Downstream Signaling Effects of this compound

There is no information in the public domain regarding the effects of this compound on other downstream signaling pathways that may be modulated by JAK activity, such as the MAPK/ERK or PI3K/Akt pathways.

In Vitro Cellular Responses to this compound Exposure

No studies have been published detailing the cellular responses—such as effects on proliferation, apoptosis, or cell cycle—of any cell line upon exposure to this compound. Therefore, no data tables or detailed findings on this topic can be provided.

Cellular Viability and Proliferation Assessment in Myeloproliferative Neoplasm Cell Models

Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), demonstrates significant effects on the viability and proliferation of cells in myeloproliferative neoplasm (MPN) models. wikipedia.orgtocris.com MPNs are frequently characterized by dysregulated JAK-STAT signaling, often due to a specific mutation known as JAK2V617F. wikipedia.org

In vitro studies using cell lines harboring the JAK2V617F mutation, such as HEL and Ba/F3 cells, have shown that Ruxolitinib effectively inhibits JAK2V617F-mediated signaling and cellular proliferation. tocris.com Research on SET-2 cells, which are also JAK2-mutant, further supports these findings. daicelpharmastandards.com By targeting the dysregulated JAK-STAT pathway, Ruxolitinib can inhibit cell proliferation and induce apoptosis in these malignant cells. drugbank.com

The primary metabolites of Ruxolitinib have also been assessed for their biological activity. In vitro and ex vivo analyses indicate that these oxidative metabolites retain pharmacological activity, though it is diminished compared to the parent compound, possessing approximately one-half to one-fifth of the inhibitory activity of Ruxolitinib. fda.gov

Table 1: In Vitro Activity of Ruxolitinib in Selected Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Mutation Status Effect of Ruxolitinib Reference
HEL JAK2V617F Inhibition of proliferation and signaling tocris.com
Ba/F3 JAK2V617F Inhibition of proliferation and signaling tocris.com
SET-2 JAK2V617F Decreased cell viability daicelpharmastandards.com
Nalm-6 MLL-rearranged Dose-dependent inhibition of proliferation drugbank.com

Analysis of Cell Cycle Distribution and Apoptosis Induction

The anti-proliferative effects of Ruxolitinib are closely linked to its ability to induce cell cycle arrest and apoptosis. In a study using the human acute lymphoblastic leukemia (ALL) cell line Nalm-6, Ruxolitinib was shown to inhibit proliferation by arresting the cell cycle at the G₀/G₁ phase. drugbank.com As the concentration of Ruxolitinib increased, the proportion of cells in the G₀/G₁ phase grew significantly.

Furthermore, Ruxolitinib treatment has been demonstrated to promote apoptosis. drugbank.com Flow cytometry analysis of Nalm-6 cells treated with Ruxolitinib showed a significant, dose-dependent increase in the apoptotic cell population. drugbank.com The mechanism underlying these effects is the inhibition of the JAK-STAT signaling pathway, which is crucial for the survival and proliferation of these cancer cells. drugbank.com By blocking this pathway, Ruxolitinib effectively reduces cell viability by halting cell cycle progression and triggering programmed cell death. drugbank.com

In Vitro Metabolic Stability and Biotransformation

Microsomal Stability Assays

Microsomal stability assays are standard in vitro tests used to determine the rate at which a compound is metabolized by liver enzymes, primarily the cytochrome P450 (CYP) family. cancercareontario.ca These assays involve incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing these enzymes, and a necessary cofactor like NADPH to initiate the reaction. cancercareontario.ca The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance. cancercareontario.ca

Studies on Ruxolitinib show that it is extensively metabolized, with less than 1% of the parent drug being excreted unchanged in urine and feces. drugbank.comsynzeal.com This indicates that Ruxolitinib has a relatively high susceptibility to metabolic breakdown by liver enzymes, a finding consistent with data from microsomal stability assays. synzeal.com The rapid metabolism in these in vitro systems aligns with its observed in vivo half-life of approximately 3 hours for the parent compound alone. synzeal.com

Identification of In Vitro Metabolites of Ruxolitinib

In vitro studies have identified several major metabolites of Ruxolitinib, primarily formed through oxidative metabolism. drugbank.comfda.gov The main circulating metabolites in human plasma are products of hydroxylation on the cyclopentyl ring. drugbank.com These include two major active metabolites that represent 25% and 11% of the parent drug's area under the curve (AUC) in plasma. wikipedia.org

The key identified metabolites include:

M18: Formed by 2-hydroxylation of the cyclopentyl ring. daicelpharmastandards.comdrugbank.com

M16 and M27: These are stereoisomers formed by 3-hydroxylation of the cyclopentyl ring. drugbank.comsimsonpharma.com

Other Metabolites: Additional metabolites, such as M9 and M49, are formed through further hydroxylation and ketone formation. drugbank.com

These hydroxylated metabolites can also undergo subsequent Phase II metabolism, such as glucuronide conjugation. fda.gov

Table 2: Major Identified Metabolites of Ruxolitinib This table is interactive. You can sort and filter the data.

Metabolite ID Chemical Name / Description Metabolic Pathway Reference
M18 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(2-hydroxycyclopentyl)propanenitrile 2-Hydroxylation daicelpharmastandards.comdrugbank.com
M16 (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-hydroxycyclopentyl)propanenitrile 3-Hydroxylation (Stereoisomer) drugbank.comsimsonpharma.com
M27 (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-hydroxycyclopentyl)propanenitrile 3-Hydroxylation (Stereoisomer) drugbank.comnih.gov
M9 / M49 Hydroxylation and Ketone formation products Oxidation drugbank.com

Cytochrome P450 (CYP) Enzyme Reaction Phenotyping for Ruxolitinib Metabolism

CYP reaction phenotyping studies are conducted to identify the specific CYP enzymes responsible for a drug's metabolism. This is critical for predicting potential drug-drug interactions. tocris.com For Ruxolitinib, in vitro studies have clearly identified the primary metabolic pathways.

The metabolism of Ruxolitinib is predominantly mediated by CYP3A4 . wikipedia.orgdrugbank.comsynzeal.com To a lesser extent, CYP2C9 also contributes to its metabolism. drugbank.comsynzeal.com This reliance on the CYP3A4 pathway means that co-administration of strong inhibitors or inducers of this enzyme can significantly alter Ruxolitinib's plasma concentrations. In vitro studies confirm that Ruxolitinib itself is not a potent inhibitor of major CYP isozymes at clinically relevant concentrations. fda.gov

Transporter Interactions (e.g., P-glycoprotein, Breast Cancer Resistance Protein) with Ruxolitinib

In vitro studies are used to evaluate whether a drug or its metabolites are substrates or inhibitors of key drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). synzeal.com

Based on in vitro data, Ruxolitinib is considered an unlikely substrate for the P-gp transporter. fda.gov Further in vitro investigations were conducted to assess the potential of Ruxolitinib and its major M18 metabolite to inhibit transporters. The results indicate that at clinically relevant concentrations, both Ruxolitinib and the M18 metabolite are unlikely to be inhibitors of P-gp or BCRP. fda.gov Therefore, the risk of clinically significant drug interactions mediated by the inhibition of these specific transporters is considered low.

Analytical and Regulatory Implications of Ruxolitinib N Methanol As a Reference Standard

Development and Validation of Analytical Methods for Quality Control and Purity Assessment of Ruxolitinib (B1666119), Incorporating Ruxolitinib N-Methanol

The quantitative determination of Ruxolitinib and the detection of its impurities, including this compound, necessitate the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is a widely employed technique for this purpose. mdpi.comijamscr.comrjptonline.orgresearchgate.netrjptonline.org The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their reliability, accuracy, and precision. mdpi.comamsbiopharma.comeuropa.euikev.org

A typical RP-HPLC method for the analysis of Ruxolitinib and its impurities would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.netrjptonline.org The method validation process encompasses several key parameters:

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and excipients. amsbiopharma.comikev.org For this compound, this means the analytical method must be able to separate its peak from the main Ruxolitinib peak and other potential impurities. ikev.org This is often demonstrated by spiking the drug substance with known impurities and showing adequate resolution between the peaks. ikev.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comikev.org A linear relationship is established by analyzing a series of dilutions of the this compound reference standard.

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.comikev.org It is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the recovered analyte is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

The validation of an analytical method for Ruxolitinib and its impurities is a rigorous process that ensures the generated data is reliable for quality control and regulatory submissions.

Table 1: Typical Validation Parameters for an HPLC Method for Ruxolitinib Impurity Analysis

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity Resolution between Ruxolitinib and impurity peaks > 2To ensure the method can distinguish between the active ingredient and its impurities.
Linearity (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response. researchgate.netrjptonline.org
Accuracy (% Recovery) 98.0% - 102.0%To ensure the measured value is close to the true value.
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%To demonstrate the reproducibility of the method.
LOD Signal-to-Noise Ratio of 3:1To determine the lowest concentration of the impurity that can be detected.
LOQ Signal-to-Noise Ratio of 10:1To determine the lowest concentration of the impurity that can be accurately measured.

Establishment of Reference Standards and Impurity Specifications for this compound

The establishment of a reference standard for this compound is a critical step in ensuring the accurate identification and quantification of this impurity in Ruxolitinib drug substances and products. knorspharma.commriglobal.org A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. clearsynth.com

The process of establishing this compound as a reference standard involves:

Isolation and Synthesis: this compound is either isolated from Ruxolitinib batches containing the impurity or specifically synthesized.

Structural Elucidation: The chemical structure of the isolated or synthesized compound is unequivocally confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Determination: The purity of the reference standard is meticulously determined using high-resolution analytical techniques, such as HPLC. The purity value is crucial for the accurate quantification of the impurity in test samples.

Certification: A Certificate of Analysis (CoA) is issued for the reference standard, which includes its identity, purity, and other relevant information.

Once established, the this compound reference standard is used for various applications in quality control, including method validation and routine testing of Ruxolitinib batches. synzeal.com

Regulatory authorities, such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the control of impurities in pharmaceutical products. knorspharma.com These requirements are outlined in ICH guidelines, specifically Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines provide thresholds for the reporting, identification, and qualification of impurities.

Table 2: ICH Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

The specification for this compound in the Ruxolitinib drug substance would be set based on these thresholds and the safety data available for the impurity.

Strategies for Impurity Control and Management in Pharmaceutical Development

A comprehensive strategy for impurity control is implemented throughout the pharmaceutical development process to ensure the quality and safety of the final product. veeprho.com This strategy for Ruxolitinib would include measures to control the formation of this compound and other impurities.

Key strategies for impurity control include:

Understanding Impurity Formation: A thorough understanding of the synthetic process of Ruxolitinib is essential to identify potential sources and pathways for the formation of this compound. Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation, can help identify potential degradation products. ijamscr.comnih.gov For instance, understanding that certain impurities in Ruxolitinib may arise from oxidation can lead to the implementation of protective measures like using antioxidants or packaging under an inert atmosphere. mdpi.com

Control of Starting Materials and Intermediates: The quality of starting materials and intermediates used in the synthesis of Ruxolitinib has a direct impact on the impurity profile of the final drug substance. veeprho.com Setting appropriate specifications for these materials helps to minimize the introduction of impurities.

Optimization of Reaction Conditions: The manufacturing process is carefully designed and optimized to minimize the formation of impurities. This includes controlling parameters such as temperature, pressure, reaction time, and the choice of solvents and reagents.

Purification Processes: Effective purification steps are incorporated into the manufacturing process to remove impurities, including this compound, to acceptable levels. Techniques such as crystallization and chromatography are commonly used for purification.

In-Process Controls: In-process controls are implemented at critical steps of the manufacturing process to monitor and control the levels of impurities. veeprho.com This allows for corrective actions to be taken in real-time to prevent the propagation of impurities.

Final Product Specification: A final specification for the Ruxolitinib drug substance is established, which includes acceptance criteria for this compound and other impurities. veeprho.com Routine batch release testing ensures that each batch of the drug substance meets these specifications.

By implementing these control strategies, pharmaceutical manufacturers can ensure the consistent production of high-quality Ruxolitinib with a well-controlled impurity profile.

Future Perspectives and Emerging Research Directions for Ruxolitinib N Methanol

Exploration of Novel Synthetic Routes for Ruxolitinib (B1666119) with Minimized Ruxolitinib N-Methanol Formation

The formation of this compound is likely a consequence of the reaction of Ruxolitinib with residual formaldehyde (B43269). Formaldehyde can be introduced as an impurity in raw materials, solvents, or excipients, or it can be generated through the degradation of certain chemical entities used in the synthesis process. Future research in synthetic chemistry will likely focus on proactive strategies to prevent this N-hydroxymethylation reaction.

Key Research Thrusts:

Advanced Purification Techniques: Research into more efficient purification methods for Ruxolitinib intermediates and the final API can help in the effective removal of any trace amounts of this compound that may have formed. Techniques such as supercritical fluid chromatography (SFC) and advanced crystallization methods could be explored.

In-situ Formaldehyde Scavenging: The incorporation of in-situ formaldehyde scavengers during the synthesis process is a promising approach. These scavengers would selectively react with any trace formaldehyde, preventing its reaction with Ruxolitinib. The selection of scavengers would need to be carefully considered to avoid the introduction of new, potentially reactive impurities.

Process Analytical Technology (PAT): The implementation of PAT for real-time monitoring of the synthetic process could enable the early detection of conditions that favor the formation of this compound. This would allow for immediate process adjustments to minimize its formation.

A comparative table of potential strategies is presented below:

StrategyAdvantagesPotential Challenges
Formaldehyde-Free SynthesisComplete elimination of the impurity source.May require significant process redevelopment and validation

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Ruxolitinib N-Methanol in preclinical studies?

  • Answer : Synthesis should follow protocols for JAK inhibitor derivatives, including methanol modification steps. Characterize purity using HPLC (≥95%) and structural confirmation via NMR and mass spectrometry. For new compounds, provide full synthetic details (reagents, reaction conditions) and spectral data in supplementary materials. For reproducibility, adhere to guidelines on experimental rigor, such as NIH preclinical reporting standards .

Q. Which in vitro assays are most effective for assessing this compound’s JAK1/2 inhibition potency?

  • Answer : Use cell-based assays measuring STAT phosphorylation (e.g., STAT3/5 in myeloid cell lines) via Western blot or flow cytometry. Compare IC₅₀ values to parent Ruxolitinib. Include dose-response curves and validate with kinase profiling assays to confirm selectivity. Ensure assay protocols detail cell lines, passage numbers, and controls to mitigate variability .

Q. How should researchers validate the chemical stability of this compound under varying storage conditions?

  • Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., heat, humidity, light). Report degradation kinetics and storage recommendations (e.g., -80°C in anhydrous DMSO). Reference ICH guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can contradictory efficacy data from clinical and preclinical studies of Ruxolitinib derivatives be resolved?

  • Answer : Perform meta-analyses using tools like the Cochrane Risk of Bias tool for clinical data . For preclinical discrepancies, evaluate model relevance (e.g., humanized vs. murine systems) and dosing regimens. Use sensitivity analyses to identify confounding variables, such as genetic heterogeneity in patient-derived xenografts .

Q. What experimental design considerations are critical for optimizing this compound’s in vivo toxicity profile?

  • Answer : Use staggered dosing in rodent models to assess organ-specific toxicity (e.g., liver function via ALT/AST levels, hematologic parameters). Include longitudinal endpoints (e.g., 12-week survival) and compare pharmacokinetic profiles to parent compound. Adhere to ARRIVE guidelines for animal studies to ensure reproducibility .

Q. Which statistical approaches are optimal for analyzing longitudinal efficacy data in this compound trials?

  • Answer : Employ mixed-effects models to account for repeated measures and dropout rates. For survival data, use Kaplan-Meier curves with Cox proportional hazards regression. Adjust for covariates like baseline disease severity and prior treatments. Validate assumptions via residual diagnostics .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

  • Answer : Apply pathway enrichment analysis (e.g., GSEA, IPA) to identify dysregulated signaling networks. Use machine learning (e.g., random forests) to correlate omics profiles with clinical outcomes. Validate findings with functional assays (e.g., CRISPR knockouts of candidate genes) .

Q. What strategies improve the reproducibility of pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound?

  • Answer : Use non-compartmental analysis for initial PK parameters (AUC, Cmax, t½) and transition to physiologically based PK (PBPK) models for scaling. Incorporate population PK methods to account for inter-individual variability. Validate models with independent datasets and report parameter uncertainty .

Methodological Best Practices

  • Data Contradiction Analysis : Use funnel plots and Egger’s test to assess publication bias in meta-analyses .
  • Reproducibility : Follow NIH guidelines for preclinical research, including blinding, randomization, and power calculations .
  • Literature Review : Leverage tools like Research Rabbit for systematic literature mapping and citation tracking .
    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.